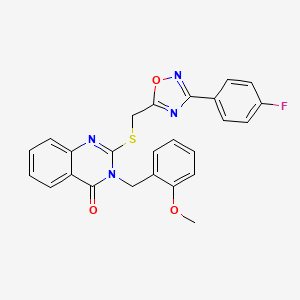
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19FN4O3S and its molecular weight is 474.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a novel hybrid molecule that integrates the pharmacophores of quinazoline and oxadiazole. This structural combination has been explored for its potential biological activities, particularly in the field of anticancer and antimicrobial research. The following sections detail the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C20H19FN4O2S
- Molecular Weight: 394.45 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the oxadiazole ring via cyclization.
- Introduction of the quinazoline moiety through condensation reactions.
- Final modifications to achieve the desired thiomethyl and methoxybenzyl substitutions.
Anticancer Activity
Recent studies have shown that compounds containing both quinazoline and oxadiazole moieties exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.16 | Inhibition of EGFR and BRAF V600E |
| MCF7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 26 | Cell cycle arrest and apoptosis induction |
The compound demonstrated a GI50 value comparable to Doxorubicin, indicating potent antiproliferative effects. Mechanistic studies revealed that it enhances the levels of active caspases (caspase-3, -8, -9), indicating a strong apoptotic effect.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 1–2 µg/mL | Antibacterial |
| Escherichia coli | 0.25–1 µg/mL | Effective against Gram-negative bacteria |
The presence of the oxadiazole ring has been linked to broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies
- Anticancer Study : A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of various quinazoline/oxadiazole hybrids. Among them, derivatives similar to our target compound exhibited significant inhibition against cancer cell lines with IC50 values indicating strong potential as anticancer agents .
- Antimicrobial Research : Research conducted on oxadiazole derivatives showed promising results against resistant bacterial strains, emphasizing the potential applicability of compounds containing this scaffold in overcoming antibiotic resistance .
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-32-21-9-5-2-6-17(21)14-30-24(31)19-7-3-4-8-20(19)27-25(30)34-15-22-28-23(29-33-22)16-10-12-18(26)13-11-16/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQGXYURWHDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














